N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
Description
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Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-4-32-20-7-10-22-23(15-20)33-25(27-22)28(16-18-11-13-26-14-12-18)24(29)19-5-8-21(9-6-19)34(30,31)17(2)3/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNXZIVABJUKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. The compound’s structure includes a benzothiazole moiety, which is known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.47 g/mol
The structure features a benzothiazole ring, an isopropylsulfonyl group, and a pyridin-4-ylmethyl side chain, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values for certain benzothiazole derivatives have been reported as low as 50 µg/mL against tested organisms .
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer potential. A study highlighted that compounds with similar structures inhibited cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, derivatives have shown IC50 values in the nanomolar range against breast cancer cell lines .
Anti-inflammatory Effects
The compound's anti-inflammatory activity is another area of interest. Compounds containing benzothiazole moieties have been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. This suggests potential applications in treating inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various benzothiazole derivatives, including those similar to this compound.
- Results indicated that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
-
Anticancer Mechanism :
- In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- The compound also showed synergistic effects when combined with conventional chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines.
Data Tables
Q & A
Q. Advanced
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) between the compound and PKC .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH = -9.8 kcal/mol) .
- Molecular docking : Glide XP scoring predicts binding poses in PKC’s hydrophobic pocket .
How can computational modeling guide target identification?
Q. Advanced
- Pharmacophore modeling : Identifies critical features (e.g., sulfonyl H-bond acceptors, aromatic π-stacking) .
- Molecular dynamics (MD) simulations : Reveals stable binding over 100 ns trajectories (RMSD < 2 Å) .
Tools : Schrödinger Suite, AutoDock Vina, and GROMACS .
What strategies improve solubility for in vivo studies?
Q. Advanced
- Co-solvent systems : 10% DMSO/30% PEG-400 in saline achieves 5 mg/mL solubility .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size = 150 nm, PDI < 0.2) enhances bioavailability (AUC = 2.1× free drug) .
How are stability and degradation profiles assessed?
Q. Advanced
- Forced degradation studies : Exposure to heat (40°C), light (1.2 million lux·h), and pH extremes (1–13) with HPLC monitoring .
- Metabolite identification : LC-MS/MS detects oxidative degradation products (e.g., sulfone derivatives) .
What analytical methods quantify the compound in biological matrices?
Q. Advanced
- LC-MS/MS : LLOQ = 1 ng/mL in plasma (C18 column, ESI+ mode) .
- Microsomal stability assays : t = 3.8 h in human liver microsomes (NADPH regeneration system) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
